Oxaprotiline

Description

RN given refers to cpd without isomeric designation

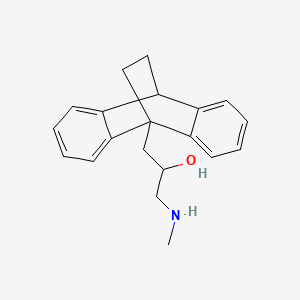

Structure

2D Structure

3D Structure

Properties

CAS No. |

56433-44-4 |

|---|---|

Molecular Formula |

C20H23NO |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |

InChI |

InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3 |

InChI Key |

FDXQKWSTUZCCTM-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

39022-39-4 (hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxaprotiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaprotiline, a tetracyclic antidepressant, exerts its pharmacological effects primarily through the potent and stereoselective inhibition of the norepinephrine transporter (NET). As a racemic mixture of two enantiomers, dextroprotiline (S(+)-oxaprotiline) and levoprotiline (R(-)-oxaprotiline), its mechanism of action is multifaceted. Dextroprotiline is the pharmacologically active enantiomer responsible for the antidepressant effects, acting as a robust norepinephrine reuptake inhibitor. It also exhibits antagonist activity at histamine H1 receptors and weak antagonism at α1-adrenergic receptors. In contrast, levoprotiline's primary role is as a selective histamine H1 receptor antagonist. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interactions with key neurotransmitter systems, summarizing quantitative binding data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism underlying the antidepressant efficacy of this compound is the inhibition of the norepinephrine transporter (NET) by its S(+)-enantiomer, dextroprotiline.[1] The NET is a sodium-chloride dependent transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling.[2][3] By blocking this transporter, dextroprotiline increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.[1][4]

This sustained activation of postsynaptic adrenergic receptors is believed to initiate a cascade of downstream signaling events that contribute to the therapeutic effects of the drug. Chronic administration of dextroprotiline has been shown to induce a down-regulation of the norepinephrine receptor-coupled adenylate cyclase system, suggesting that long-term adaptive changes in neuronal signaling are crucial for its clinical efficacy.[1][5]

Enantioselective Activity

The two enantiomers of this compound exhibit distinct pharmacological profiles:

-

Dextroprotiline (S(+)-Oxaprotiline): This enantiomer is a potent inhibitor of norepinephrine reuptake and is considered the active component responsible for the antidepressant effects of this compound.[1] It also possesses antagonist activity at histamine H1 receptors and weak antagonist activity at α1-adrenergic receptors.[6]

-

Levoprotiline (R(-)-Oxaprotiline): This enantiomer is a selective histamine H1 receptor antagonist and has negligible affinity for the norepinephrine transporter and other monoamine transporters.[6]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound's enantiomers for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target | Enantiomer | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | Dextroprotiline | Potent Inhibitor | [1][6] |

| Levoprotiline | Weak Inhibitor | [1] | |

| Histamine H1 Receptor | Dextroprotiline | Antagonist | [6] |

| Levoprotiline | Selective Antagonist | [6] | |

| α1-Adrenergic Receptor | Dextroprotiline | Weak Antagonist | [6] |

| Levoprotiline | Not Reported | ||

| Serotonin Transporter (SERT) | Dextroprotiline | Negligible Affinity | [6] |

| Levoprotiline | No Affinity | [6] | |

| Dopamine Transporter (DAT) | Dextroprotiline | Negligible Affinity | [6] |

| Levoprotiline | No Affinity | [6] | |

| α2-Adrenergic Receptor | Dextroprotiline | Negligible Affinity | [6] |

| Muscarinic Acetylcholine Receptors | Dextroprotiline | Negligible Affinity | [6] |

Note: Specific Ki values for this compound and its enantiomers are not consistently reported across publicly available literature. The table reflects the qualitative descriptions of potency and selectivity.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Norepinephrine Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the reuptake of norepinephrine into presynaptic nerve terminals.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hypothalamus or cerebral cortex) of rodents through differential centrifugation of brain homogenates.

-

Incubation: Incubate the prepared synaptosomes in a physiological buffer containing a radiolabeled norepinephrine analog (e.g., [3H]-norepinephrine) and varying concentrations of the test compound (this compound enantiomers).

-

Termination and Separation: Terminate the uptake reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

Quantification: Measure the amount of radioactivity retained by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC50 value) by non-linear regression analysis.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a compound for the norepinephrine transporter.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells expressing the norepinephrine transporter (e.g., HEK293-NET cells) or from brain tissue.

-

Binding Reaction: Incubate the membranes with a specific radioligand for the NET (e.g., [3H]-nisoxetine) and a range of concentrations of the competing test compound (this compound enantiomers).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the effect of a compound on the activity of adenylyl cyclase, a key enzyme in the downstream signaling of G protein-coupled receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a relevant cell line or brain tissue.

-

Assay Reaction: Incubate the membranes in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound enantiomers) in the presence or absence of a norepinephrine receptor agonist.

-

cAMP Quantification: Terminate the reaction and measure the amount of cyclic AMP (cAMP) produced using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: Analyze the data to determine the effect of the test compound on basal and agonist-stimulated adenylyl cyclase activity.

Signaling Pathways and Experimental Workflows

Downstream Signaling of Norepinephrine Transporter Inhibition

The inhibition of the norepinephrine transporter by dextroprotiline leads to an accumulation of norepinephrine in the synaptic cleft. This excess norepinephrine activates postsynaptic α- and β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Activation of β-adrenergic receptors, which are coupled to the stimulatory G protein (Gs), leads to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

Experimental Workflow for Determining NET Inhibition

The following diagram illustrates the typical workflow for an in vitro experiment designed to determine the inhibitory potential of a compound on the norepinephrine transporter.

Logical Relationship of this compound's Enantiomers and their Primary Actions

This diagram illustrates the distinct primary pharmacological actions of the two enantiomers of this compound.

Conclusion

The mechanism of action of this compound is primarily driven by the potent and selective inhibition of the norepinephrine transporter by its S(+)-enantiomer, dextroprotiline. This leads to an enhancement of noradrenergic neurotransmission and subsequent downstream signaling events that are believed to underlie its antidepressant effects. The R(-)-enantiomer, levoprotiline, contributes to the overall pharmacological profile through its selective histamine H1 receptor antagonism. A thorough understanding of these distinct enantioselective actions and their downstream consequences is crucial for the rational design and development of novel therapeutics targeting the noradrenergic system. Further research to precisely quantify the binding affinities and delineate the long-term adaptive changes in neuronal signaling will provide a more complete picture of this compound's therapeutic potential.

References

- 1. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of uptake 1 by (+)-oxaprotiline reveals a differential central regulation of noradrenaline and adrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [medbox.iiab.me]

Oxaprotiline: A Technical Whitepaper on a Stereoselective Norepinephrine Reuptake Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) and a structural analogue of maprotiline.[1] It functions as a potent and highly specific inhibitor of the norepinephrine transporter (NET), with its pharmacological activity residing almost entirely in its S(+)-enantiomer.[2][3] Investigated for the treatment of major depression, early clinical trials demonstrated its efficacy and a generally mild side-effect profile.[3] However, the compound was never commercially marketed.[1] This technical guide provides an in-depth review of this compound's pharmacology, stereoselectivity, and mechanism of action, supported by detailed experimental methodologies and pathway visualizations.

Introduction and Pharmacological Profile

This compound is a racemic compound comprised of two stereoisomers: the S(+)-enantiomer (dextroprotiline) and the R(-)-enantiomer (levoprotiline).[1] The antidepressant and norepinephrine reuptake inhibiting properties are attributed specifically to the S(+)-enantiomer, which is a potent and selective NET inhibitor.[2][4] In contrast, the R(-)-enantiomer is a weak inhibitor of norepinephrine reuptake and functions primarily as a selective H1 receptor antagonist (antihistamine).[1][2]

The S(+)-enantiomer of this compound demonstrates negligible affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), highlighting its specificity for the noradrenergic system.[1] It is also a very weak antagonist of α1-adrenergic receptors and has insignificant affinity for α2-adrenergic and muscarinic acetylcholine receptors.[1] This high degree of selectivity for NET over other monoamine transporters and receptors is a key feature of its pharmacological profile.

Quantitative Data: Transporter and Receptor Affinity

While precise Ki or IC50 values for this compound are not consistently reported in readily available literature, a clear qualitative and comparative profile has been established through various pharmacological studies. The data is summarized in the table below.

| Target | Compound/Enantiomer | Affinity / Potency | Reference |

| Norepinephrine Transporter (NET) | S(+)-Oxaprotiline | Potent and highly selective inhibitor of reuptake | [2][4] |

| R(-)-Oxaprotiline | Weak inhibitor of reuptake | [2] | |

| Serotonin Transporter (SERT) | S(+)-Oxaprotiline | Negligible affinity | [1] |

| Dopamine Transporter (DAT) | S(+)-Oxaprotiline | Negligible affinity | [1] |

| Histamine H1 Receptor | R(-)-Oxaprotiline | Selective antagonist | [1] |

| α1-Adrenergic Receptor | S(+)-Oxaprotiline | Very weak antagonist | [1] |

| α2-Adrenergic Receptor | S(+)-Oxaprotiline | Negligible affinity | [1] |

| Muscarinic Acetylcholine Receptors | S(+)-Oxaprotiline | Negligible affinity | [1] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission.

Figure 1. Mechanism of S(+)-Oxaprotiline at the noradrenergic synapse.

Chronic administration of NET inhibitors like this compound leads to adaptive changes in the noradrenergic system. The sustained increase in synaptic norepinephrine results in the down-regulation of postsynaptic β-adrenergic receptors, a phenomenon linked to the therapeutic effects of antidepressants.[2]

Figure 2. Signaling pathway for β-adrenergic receptor down-regulation.

Key Experimental Protocols

The characterization of this compound as a NET inhibitor relies on established in vitro assays.

Norepinephrine Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of norepinephrine into cells or synaptosomes. The potency is typically expressed as an IC50 value.

Objective: To determine the concentration of this compound required to inhibit 50% of norepinephrine uptake via NET.

Methodology:

-

Preparation: Use either synaptosomes prepared from specific brain regions (e.g., rat cerebral cortex) or cell lines stably expressing the human norepinephrine transporter (hNET), such as HEK-293 or SK-N-BE(2)C cells.[5]

-

Incubation: Plate cells or suspend synaptosomes in a suitable buffer (e.g., Krebs-Ringer-HEPES). Add varying concentrations of this compound (or its enantiomers).

-

Substrate Addition: Initiate the uptake reaction by adding a fixed concentration of radiolabeled [³H]-norepinephrine.

-

Termination: After a short incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), rapidly terminate the uptake process. This is typically done by washing with ice-cold buffer and rapid filtration through glass fiber filters to separate the cells/synaptosomes from the buffer containing the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. This count is proportional to the amount of [³H]-norepinephrine taken up.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor like desipramine.[5]

Figure 3. Experimental workflow for a norepinephrine reuptake assay.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific transporter or receptor, expressed as a Ki (inhibition constant).

Objective: To determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

Methodology:

-

Preparation: Prepare cell membranes from tissue or cultured cells expressing NET. This involves homogenization and centrifugation to isolate the membrane fraction.[6]

-

Competitive Binding: In assay tubes, combine the membrane preparation, a fixed concentration of a selective NET radioligand (e.g., [³H]-nisoxetine), and varying concentrations of the unlabeled test compound (this compound).[7]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-120 minutes at a specified temperature, often 0-4°C to minimize uptake).[6][7]

-

Separation: Separate the bound radioligand from the free radioligand by rapid filtration over glass fiber filters. The membranes and the bound radioligand are retained on the filter.

-

Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: The amount of bound radioactivity decreases as the concentration of this compound increases and displaces the radioligand. The IC50 value is determined from the resulting competition curve. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay. Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a saturating concentration of a known high-affinity non-radiolabeled ligand.

Figure 4. Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized but non-commercialized tetracyclic antidepressant. Its primary pharmacology is defined by the potent, selective, and stereospecific inhibition of the norepinephrine transporter by its S(+)-enantiomer, dextroprotiline. This specificity minimizes off-target effects at serotonergic and dopaminergic transporters. Early clinical investigations confirmed its potential as an effective antidepressant with good tolerability. The distinct pharmacological profiles of its enantiomers make this compound a valuable tool compound for research into the specific roles of norepinephrine reuptake inhibition and histamine H1 antagonism in the central nervous system.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Technical Whitepaper on the Stereoselective Activity of Levoprotiline and Dextroprotiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levoprotiline and dextroprotiline are the levorotatory (R-(-)) and dextrorotatory (S-(+)) enantiomers, respectively, of oxaprotiline (also known as hydroxymaprotiline). This compound is a tetracyclic antidepressant and a close structural analog of maprotiline.[1][2] While chemically identical in composition, these stereoisomers exhibit markedly distinct pharmacological profiles, a classic example of stereoselectivity in drug action. This divergence in activity offers a valuable tool for dissecting the specific contributions of different neurochemical pathways to therapeutic effects and side-effect profiles. Dextroprotiline is primarily characterized as a potent norepinephrine reuptake inhibitor with additional antihistaminic properties, whereas levoprotiline functions as a selective histamine H1 receptor antagonist.[2][3] This document provides an in-depth technical overview of the pharmacological activities of levoprotiline and dextroprotiline, detailing their mechanisms of action, receptor binding affinities, relevant signaling pathways, and the experimental methodologies used for their characterization.

Pharmacodynamics and Receptor Binding Profiles

The primary divergence in the activity of levoprotiline and dextroprotiline lies in their differential interaction with monoamine transporters and neurotransmitter receptors.

Dextroprotiline is a potent inhibitor of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[2][4] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, which is believed to be the primary mechanism behind its antidepressant effects.[4][5] In addition to its action on the NET, dextroprotiline is also a potent antagonist of the histamine H1 receptor.[1][2] It displays very weak affinity for the α1-adrenergic receptor and has negligible interaction with the serotonin transporter (SERT), dopamine transporter (DAT), α2-adrenergic receptor, and muscarinic acetylcholine receptors.[1][2]

Levoprotiline , in stark contrast, is a selective histamine H1 receptor antagonist.[2] It shows no significant affinity for the norepinephrine, serotonin, or dopamine transporters, nor for adrenergic or muscarinic acetylcholine receptors.[1][2] Despite its lack of direct monoamine reuptake inhibition, some studies have suggested that levoprotiline may still possess antidepressant properties, potentially through mechanisms related to its antihistaminic action or downstream effects on serotonergic systems.[6]

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinities (Ki) of levoprotiline and dextroprotiline for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

| Target | Levoprotiline Ki (nM) | Dextroprotiline Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | > 10,000 | 5 | [7] |

| Histamine H1 Receptor | Data not available | Data not available | |

| Serotonin Transporter (SERT) | Negligible Affinity | Negligible Affinity | [1][2] |

| Dopamine Transporter (DAT) | Negligible Affinity | Negligible Affinity | [1][2] |

| α1-Adrenergic Receptor | Negligible Affinity | Weak Affinity | [1][2] |

| Muscarinic Acetylcholine Receptors | Negligible Affinity | Negligible Affinity | [1][2] |

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of levoprotiline and dextroprotiline result in the modulation of different intracellular signaling pathways.

Dextroprotiline: Norepinephrine Reuptake Inhibition

Dextroprotiline's primary antidepressant activity is attributed to its blockade of the norepinephrine transporter. This action increases the dwell time of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

References

- 1. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a noradrenaline uptake inhibitor with an active and an inactive enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dosulepin - Wikipedia [en.wikipedia.org]

- 4. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid changes in functional responsiveness of the 5-HT system after single-dose and multiple-dose treatment with antidepressants: effects of maprotiline and this compound and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Tetracyclic Antidepressants: A Technical Guide to Their Historical and Pharmacological Development

Introduction

Tetracyclic antidepressants (TeCAs) represent a pivotal chapter in the history of psychopharmacology, emerging in the 1970s as a "second generation" of antidepressants. Their development was largely driven by the need to improve upon the challenging side-effect profiles of the first-generation tricyclic antidepressants (TCAs), which had dominated depression treatment since the 1950s. This technical guide provides an in-depth exploration of the historical development of TeCAs, from their serendipitous beginnings to the rationally designed molecules that followed. It details their evolving mechanisms of action, the experimental and clinical methodologies that defined their evaluation, and their comparative pharmacological profiles, offering a comprehensive resource for researchers, scientists, and drug development professionals.

From Tricyclics to a New Four-Ringed Structure

The story of TeCAs begins with the legacy of the TCAs. While effective, TCAs were fraught with adverse effects stemming from their broad receptor activity, including significant anticholinergic (dry mouth, constipation), antihistaminic (sedation, weight gain), and cardiovascular side effects. This created a clear clinical need for antidepressants with comparable efficacy but enhanced safety and tolerability, setting the stage for the development of novel chemical scaffolds.

The Serendipitous Discovery of Mianserin

The first TeCA, Mianserin, was not the product of a targeted antidepressant design program. Synthesized in 1966 by Organon International, it was initially investigated for its anti-allergic and antihistaminic properties. During early animal screening, mianserin was found to be centrally active. Subsequent quantitative electroencephalogram (EEG) studies revealed that its effects on the brain were remarkably similar to the established TCA, amitriptyline, prompting a pivotal shift in its developmental trajectory.

Clinical studies confirmed its antidepressant efficacy, and, crucially, demonstrated a pharmacological profile distinct from TCAs. Mianserin was found to lack significant anticholinergic and cardiotoxic properties, a major advancement in safety. It was launched in France in 1979 and subsequently in the UK, marking the arrival of the first TeCA and a new direction in antidepressant research.

Maprotiline: A Bridge Between Generations

Maprotiline, marketed under the brand name Ludiomil, also emerged during this era. While possessing a tetracyclic core structure, its pharmacology closely resembles that of secondary amine TCAs like nortriptyline. Its primary mechanism of action is the potent and relatively selective inhibition of norepinephrine reuptake, with only weak effects on serotonin reuptake. This profile contrasts with Mianserin's mechanism and highlights the structural and pharmacological diversity within the early TeCA class. Maprotiline demonstrated comparable efficacy to TCAs but was associated with a higher risk of seizures, which tempered its clinical use.

Rational Design: The Advent of Mirtazapine

The development of Mirtazapine (Remeron) in the 1990s represents a more rational approach to drug design, building upon the foundation laid by Mianserin, to which it is structurally and pharmacologically related. Mirtazapine was engineered to have a unique dual mechanism of action, enhancing both noradrenergic and serotonergic neurotransmission through a novel pathway.

Instead of inhibiting reuptake, Mirtazapine acts as a potent antagonist of central presynaptic α2-adrenergic autoreceptors (on noradrenergic neurons) and heteroreceptors (on serotonergic neurons). Blockade of these receptors prevents the negative feedback mechanism that normally inhibits the release of norepinephrine and serotonin, thereby increasing the levels of both neurotransmitters in the synaptic cleft.

Furthermore, Mirtazapine potently blocks postsynaptic serotonin 5-HT2 and 5-HT3 receptors. The blockade of these specific serotonin receptors is thought to mitigate many of the side effects associated with non-selective serotonin stimulation (like insomnia, anxiety, and gastrointestinal issues) while allowing for targeted stimulation of 5-HT1A receptors, which is linked to antidepressant and anxiolytic effects. This strategy of "designer polypharmacy" resulted in an effective antidepressant with a distinct tolerability profile, particularly noted for its sedative antihistaminic effects and lack of sexual side effects.

Comparative Pharmacological Profiles

The therapeutic and adverse effects of TeCAs are dictated by their specific affinities for various neurotransmitter receptors and transporters. The following table summarizes the receptor binding affinities (Ki, expressed in nanomoles) for key TeCAs and comparator TCAs. A lower Ki value indicates a higher binding affinity.

| Drug | NET | SERT | α1 | α2 | H1 | M1 | 5-HT2A | 5-HT2C |

| Mianserin | 250 | 4000 | 56 | 25 | 1.0 | 530 | 3.2 | 3.1 |

| Maprotiline | 11.1 | 1140 | 110 | 2800 | 1.4 | 140 | 130 | 110 |

| Mirtazapine | 2000 | 6000 | 608 | 19 | 0.28 | 794 | 16 | 39 |

| Amitriptyline | 35.5 | 15 | 26 | 2150 | 0.9 | 1.1 | 2.4 | 10 |

| Imipramine | 11 | 1.4 | 86 | 2400 | 11 | 88 | 29 | 47 |

| Data compiled from multiple sources. Ki values are approximations and can vary between studies based on experimental conditions. |

Core Signaling Pathway of Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs)

The unique mechanism of Mirtazapine, which defines the NaSSA class, involves receptor antagonism rather than reuptake inhibition to boost neurotransmission. This pathway is visualized below.

Caption: Mirtazapine's mechanism of action.

Experimental Protocols in TeCA Development

The discovery and validation of TeCAs relied on a suite of established and evolving experimental protocols, from preclinical screening to clinical efficacy trials.

Preclinical Evaluation: Animal Models and In Vitro Assays

4.1.1 Behavioral Screening Models Early screening for antidepressant activity heavily utilized rodent behavioral models. These tests are designed to produce a quantifiable behavior that is reliably reversed by known antidepressant compounds.

-

Forced Swim Test (FST): Also known as the Porsolt test, this is one of the most common models for assessing antidepressant efficacy.

-

Methodology: A rodent (mouse or rat) is placed in an inescapable cylinder filled with water. After initial escape-oriented behaviors, the animal will adopt an immobile posture, making only the necessary movements to stay afloat. The duration of this immobility within a set test period (e.g., the final 4 minutes of a 6-minute test) is measured.

-

Endpoint: A reduction in immobility time is interpreted as a positive antidepressant-like effect. The test assumes that this immobility reflects a state of "behavioral despair" and that an effective antidepressant will increase the animal's motivation to struggle.

-

Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (e.g., 24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).

-

Procedure: Animals are individually placed in the cylinder for a standardized period (e.g., 6 minutes). The behavior is often video-recorded for later scoring by a trained observer blinded to the treatment conditions.

-

-

Chronic Unpredictable Mild Stress (CUMS): This model aims to induce a state more analogous to human depression by exposing animals to a series of varied, low-intensity stressors over several weeks.

-

Methodology: Stressors may include cage tilting, wet bedding, altered light/dark cycles, and social isolation. The unpredictability of the stressors is key to inducing a depressive-like phenotype.

-

Endpoint: The efficacy of a test compound is measured by its ability to reverse CUMS-induced deficits, such as anhedonia (measured by reduced sucrose preference), anxiety-like behaviors, and cognitive impairments.

-

4.1.2 In Vitro Receptor Profiling: Radioligand Binding Assays Determining the binding affinity of a compound for a wide array of receptors is crucial for understanding its mechanism of action and predicting its side-effect profile. The gold-standard method for this is the competitive radioligand binding assay.

-

Methodology:

-

Preparation: Cell membranes containing the target receptor are prepared from tissue homogenates or cultured cells expressing the receptor.

-

Incubation: These membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

-

Competition: The test compound competes with the radioligand for binding to the receptor. At higher concentrations, the test compound will displace more of the radiolabeled ligand.

-

Separation & Counting: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

An In-depth Technical Guide to the Core Relationship Between Oxaprotiline and Maprotiline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between the tetracyclic antidepressants maprotiline and its hydroxylated analog, oxaprotiline. Maprotiline, a well-established norepinephrine reuptake inhibitor, serves as the parent compound to this compound, which exists as a racemic mixture of two enantiomers with distinct pharmacological profiles. This document elucidates their comparative pharmacology, focusing on receptor binding affinities and functional potencies. Detailed experimental methodologies for key assays are provided, and the downstream signaling pathways are illustrated. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of antidepressant pharmacology and the development of novel therapeutics.

Structural Relationship and Synthesis

This compound, also known as hydroxymaprotiline, is a direct structural analog of maprotiline, differing by the presence of a hydroxyl group on the propylamino side chain.[1][2] This structural modification has significant implications for its pharmacological activity and stereochemistry. Maprotiline itself is a tetracyclic compound with a unique dibenzobicyclo[2.2.2]octadiene core.[3]

dot

Caption: Structural relationship between maprotiline and this compound.

This compound is a chiral molecule and exists as a racemic mixture of two enantiomers: S-(+)-oxaprotiline (dextroprotiline) and R-(-)-oxaprotiline (levoprotiline). These enantiomers exhibit markedly different pharmacological activities.

Comparative Pharmacology: A Quantitative Overview

The primary mechanism of action for both maprotiline and the active enantiomer of this compound is the inhibition of the norepinephrine transporter (NET). However, they also interact with other neurotransmitter receptors, contributing to their overall pharmacological profiles. The following tables summarize the available quantitative data on their binding affinities (Ki) and potencies (IC50).

Disclaimer: The data presented below are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 1: Norepinephrine Transporter (NET) Affinity and Potency

| Compound | Species | Assay Type | Parameter | Value (nM) |

| Maprotiline | Human | Radioligand Binding | Ki | 1.1 - 25 |

| S-(+)-Oxaprotiline (Dextroprotiline) | Rat | Norepinephrine Uptake Inhibition | IC50 | Potent Inhibitor |

| R-(-)-Oxaprotiline (Levoprotiline) | Rat | Norepinephrine Uptake Inhibition | IC50 | Weak Inhibitor |

Table 2: Receptor Binding Affinities (Ki, nM)

| Receptor | Maprotiline | S-(+)-Oxaprotiline (Dextroprotiline) | R-(-)-Oxaprotiline (Levoprotiline) |

| Histamine H1 | 1.9 - 11 | Potent Antagonist[5] | Selective Antagonist |

| Serotonin Transporter (SERT) | 100 - 460 | Negligible Affinity[5] | No Affinity |

| Dopamine Transporter (DAT) | >10,000 | Negligible Affinity[5] | No Affinity |

| α1-Adrenergic | 68 - 250 | Very Weak Antagonist[5] | No Affinity |

| Muscarinic Acetylcholine | 130 - 300 | Negligible Affinity[5] | No Affinity |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of maprotiline and this compound enantiomers to various neurotransmitter receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a specific receptor using a competitive radioligand binding assay.[6]

Materials:

-

Receptor Source: Homogenates of specific brain regions (e.g., cerebral cortex for adrenergic receptors) from rats or humans, or cell lines expressing the recombinant human receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).

-

Test Compounds: Maprotiline, S-(+)-oxaprotiline, R-(-)-oxaprotiline.

-

Assay Buffer: Buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with physiological salt concentrations).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: The receptor source tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.

-

Assay Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

dot

Caption: Radioligand Binding Assay Workflow.

Norepinephrine Uptake Assay in Rat Brain Synaptosomes

This protocol describes a method to assess the potency of maprotiline and this compound enantiomers in inhibiting norepinephrine uptake into nerve terminals.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on the uptake of [³H]norepinephrine into isolated nerve terminals (synaptosomes).[1]

Materials:

-

Synaptosome Preparation: Freshly isolated rat brain tissue (e.g., cortex or hypothalamus) is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

[³H]Norepinephrine: Radiolabeled norepinephrine.

-

Test Compounds: Maprotiline, S-(+)-oxaprotiline, R-(-)-oxaprotiline.

-

Krebs-Ringer Bicarbonate Buffer: A physiological buffer gassed with 95% O₂ / 5% CO₂.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Rat brain tissue is homogenized and centrifuged to obtain a crude synaptosomal pellet, which is then resuspended in buffer.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compounds.

-

Uptake Initiation: [³H]Norepinephrine is added to the synaptosome suspension to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained by the synaptosomes on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]norepinephrine uptake (IC50) is determined from the dose-response curve.

Downstream Signaling Pathways

The primary pharmacological effect of maprotiline and S-(+)-oxaprotiline, the inhibition of norepinephrine reuptake, leads to an increased concentration of norepinephrine in the synaptic cleft. This enhanced noradrenergic neurotransmission triggers downstream signaling cascades, most notably involving cyclic adenosine monophosphate (cAMP).

Chronic administration of S-(+)-oxaprotiline has been shown to down-regulate the norepinephrine receptor-coupled adenylate cyclase system, leading to a reduction in the number of β-adrenergic receptors.[8] This is a common adaptive change seen with many antidepressants and is thought to contribute to their therapeutic effects. In contrast, repeated administration of maprotiline did not significantly alter norepinephrine-stimulated cAMP accumulation in rat frontal cortex.[9]

dot

Caption: Norepinephrine Reuptake Inhibition and Downstream Signaling.

Conclusion

This compound is a proximate metabolite and structural analog of maprotiline, with its pharmacological activity residing primarily in the S-(+)-enantiomer, dextroprotiline. Both maprotiline and dextroprotiline are potent inhibitors of the norepinephrine transporter, which is believed to be the primary mechanism underlying their antidepressant effects. The R-(-)-enantiomer of this compound, levoprotiline, is largely inactive at monoamine transporters but possesses significant antihistaminic properties. The distinct pharmacological profiles of these compounds, arising from a subtle structural modification and stereoisomerism, underscore the intricate structure-activity relationships in antidepressant drug design. This guide provides a foundational understanding of these relationships, offering valuable insights for further research and development in the field of psychopharmacology.

References

- 1. In vitro uptake assays in synaptosomes [bio-protocol.org]

- 2. This compound in the treatment of endogenous depressed inpatients an early clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maprotiline - Wikipedia [en.wikipedia.org]

- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [medbox.iiab.me]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: induction of central noradrenergic subsensitivity of its (+)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maprotiline: an antidepressant with an unusual pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Profile of Oxaprotiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprotiline, also known as hydroxymaprotiline, is a tetracyclic antidepressant (TeCA) that, while investigated for its therapeutic potential, was never brought to market.[1] It is a racemic compound, existing as a mixture of two enantiomers: the S(+) enantiomer, dextroprotiline, and the R(-) enantiomer, levoprotiline.[2] These enantiomers exhibit distinct pharmacological profiles, contributing to the overall in vitro binding characteristics of the parent compound. This technical guide provides a comprehensive overview of the in vitro binding profile of this compound and its constituent enantiomers, detailing its interactions with key neurochemical targets. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development.

Core Binding Profile

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET).[2] Additionally, it demonstrates significant affinity for the histamine H1 receptor. Its activity at other neuroreceptors and transporters is comparatively low.

Enantiomer-Specific Activity

The two enantiomers of this compound display a clear division in their primary activities:

-

Dextroprotiline (S(+)-enantiomer): This isomer is a potent norepinephrine reuptake inhibitor and also acts as a histamine H1 receptor antagonist.[2] It exhibits very weak affinity for the α1-adrenergic receptor.[2]

-

Levoprotiline (R(-)-enantiomer): This isomer is a selective histamine H1 receptor antagonist and is largely inactive at monoamine transporters.[2]

Quantitative Binding Data

The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound's enantiomers for their primary targets. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand, with lower values indicating higher affinity.

| Compound | Target | K | Species | Assay Type |

| Dextroprotiline | Norepinephrine Transporter (NET) | Data not available | - | - |

| Histamine H1 Receptor | Data not available | - | - | |

| Levoprotiline | Norepinephrine Transporter (NET) | Inactive | - | - |

| Histamine H1 Receptor | Data not available | - | - | |

| This compound (Racemic) | α1-Adrenergic Receptor | Weak affinity | - | - |

Note: Specific Ki values for dextroprotiline and levoprotiline at their primary targets were not available in the public domain at the time of this review. The qualitative descriptions of "potent" and "selective" are based on the available literature.

Experimental Protocols

The determination of binding affinities for compounds like this compound typically involves radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

General Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is a generalized procedure for determining the affinity of a test compound for the norepinephrine transporter, often using [³H]-nisoxetine as the radioligand.[3]

Materials:

-

Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).

-

[³H]-nisoxetine (radioligand).

-

Test compound (e.g., Dextroprotiline).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [³H]-nisoxetine in the assay buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

General Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a general method for assessing the binding affinity of a compound for the histamine H1 receptor, commonly employing [³H]-mepyramine as the radioligand.[4][5]

Materials:

-

Cell membranes prepared from cells expressing the human histamine H1 receptor.

-

[³H]-mepyramine (radioligand).

-

Test compound (e.g., Dextroprotiline, Levoprotiline).

-

Assay buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).[4]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[5]

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: Combine the cell membranes, various concentrations of the test compound, and a fixed concentration of [³H]-mepyramine in the assay buffer.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach binding equilibrium.[4]

-

Filtration: Quickly filter the mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter after adding scintillation fluid.

-

Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Norepinephrine Transporter (NET) Inhibition Workflow

The primary action of dextroprotiline is the blockade of the norepinephrine transporter. This prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic signaling.

Caption: Dextroprotiline's inhibition of norepinephrine reuptake.

Histamine H1 Receptor Signaling Pathway

Both dextroprotiline and levoprotiline are antagonists at the histamine H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.[6][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Histamine H1 receptor signaling pathway and its antagonism by this compound.

Conclusion

This compound exhibits a dual pharmacological profile, primarily acting as a norepinephrine reuptake inhibitor and a histamine H1 receptor antagonist. This activity is differentially distributed between its S(+) and R(-) enantiomers. While qualitative data clearly define its primary targets, a comprehensive understanding of its in vitro profile would be greatly enhanced by the availability of specific quantitative binding affinities (Ki values). The provided experimental protocols and pathway diagrams offer a foundational understanding for further research into the molecular pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Oxaprotiline using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprotiline is a tetracyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor. Accurate and reliable quantification of this compound in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity and selectivity.

This document provides a detailed application note and a representative protocol for the quantification of this compound using HPLC, based on established methods for tetracyclic antidepressants.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of this compound and structurally related compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Typical Value | Source/Comment |

| Linearity Range | 2 - 1000 ng/mL | Based on typical ranges for tricyclic antidepressants. |

| Limit of Detection (LOD) | ~0.5 ng/mL | |

| Limit of Quantification (LOQ) | ~2 ng/mL | A concentration as low as 2 ng per sample can be measured.[1] |

| Retention Time (this compound) | 5 - 10 min | Highly dependent on specific chromatographic conditions. |

| Retention Time (Internal Standard) | 7 - 12 min | Amitriptyline is a suitable internal standard.[1] |

| Recovery | > 90% | |

| Precision (%RSD) | < 5% |

Experimental Protocol: HPLC Quantification of this compound in Human Plasma

This protocol describes a representative reversed-phase HPLC method for the determination of this compound in human plasma.

Materials and Reagents

-

This compound hydrochloride (Reference Standard)

-

Amitriptyline hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 214 nm.[1]

-

Injection Volume: 20 µL.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride and Amitriptyline hydrochloride in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 50, 100, 250, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a working solution of Amitriptyline at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QCs at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the C18 SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: To 1 mL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard working solution and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analytes with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Data Analysis

-

Integrate the peak areas of this compound and the internal standard (Amitriptyline).

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

References

Application Notes and Protocols for In Vivo Animal Models for Studying Oxaprotiline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxaprotiline is a tetracyclic antidepressant that acts primarily as a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its pharmacological activity resides mainly in its (+)-enantiomer.[1][3][4] Preclinical in vivo studies are crucial for elucidating the mechanisms of action, antidepressant-like efficacy, and potential side effects of this compound. This document provides detailed application notes and protocols for various animal models used to study this compound.

Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound exerts its therapeutic effects by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[2] This enhancement of noradrenergic neurotransmission is believed to be a key factor in its antidepressant activity. Chronic administration of the (+)-enantiomer of this compound leads to a down-regulation of the norepinephrine receptor-coupled adenylate cyclase system, suggesting an adaptive change in the brain in response to sustained increased norepinephrine levels.[4][5]

Signaling Pathway of Norepinephrine Reuptake Inhibition by this compound

Caption: this compound blocks the norepinephrine transporter (NET) on the presynaptic neuron.

Behavioral Models for Antidepressant-Like Activity

Several well-validated rodent behavioral models are used to assess the antidepressant-like effects of this compound.

Differential-Reinforcement-of-Low-Rate (DRL) 72-s Schedule

This operant conditioning paradigm is sensitive to the effects of antidepressant drugs. It assesses an animal's ability to withhold a response for a specific duration to receive a reward, a measure of temporal discrimination and response inhibition.[1]

Experimental Protocol:

-

Apparatus: Standard operant conditioning chambers equipped with a lever and a dispenser for food or liquid reinforcement.

-

Animal Model: Male rats are commonly used.[1]

-

Training:

-

Rats are first trained to press a lever for reinforcement on a continuous reinforcement schedule.

-

Once lever pressing is established, the schedule is gradually shifted to a DRL schedule. The required inter-response time (IRT) is progressively increased until the target of 72 seconds is reached.[6]

-

Training continues until a stable baseline of responding is achieved.

-

-

Drug Administration:

-

(+)-Oxaprotiline is typically administered intraperitoneally (i.p.) at doses ranging from 1.25 to 10 mg/kg.[1]

-

A control group receives a vehicle injection.

-

-

Testing:

-

Following drug administration, rats are placed in the operant chambers for a session of a predetermined duration (e.g., 60 minutes).

-

-

Data Analysis:

-

The primary measures are the number of reinforcements earned and the total number of responses.

-

An efficiency ratio (reinforcements/responses) can be calculated.

-

Antidepressants like (+)-Oxaprotiline typically increase the reinforcement rate and decrease the response rate, leading to an increase in efficiency.[1]

-

Quantitative Data:

| Treatment Group | Dose (mg/kg) | Reinforcement Rate (mean ± SEM) | Response Rate (mean ± SEM) |

| Vehicle Control | - | Baseline | Baseline |

| (+)-Oxaprotiline | 1.25 | Increased | Decreased |

| (+)-Oxaprotiline | 2.5 | Increased | Decreased |

| (+)-Oxaprotiline | 5.0 | Increased | Decreased |

| (+)-Oxaprotiline | 10.0 | Increased | Decreased |

| (-)-Oxaprotiline | - | No significant effect | No significant effect |

Note: Specific numerical values were not available in the provided search results. The table reflects the reported trends.[1]

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.[7][8]

Experimental Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9][10]

-

Animal Model: Mice or rats can be used.

-

Procedure:

-

Animals are individually placed in the cylinder for a 6-minute session.[10]

-

The session is typically video-recorded for later scoring.

-

-

Drug Administration:

-

This compound or a vehicle control is administered prior to the test. The timing of administration depends on the route (e.g., 30-60 minutes before for i.p.).

-

-

Scoring:

-

An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test.

-

Immobility is defined as the cessation of struggling and remaining floating motionless, with movements only necessary to keep the head above water.

-

-

Data Analysis:

-

The duration of immobility is compared between the drug-treated and control groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[7]

-

Tail Suspension Test (TST)

Similar to the FST, the TST is a test of behavioral despair in mice. When suspended by their tails, mice will struggle for a period before becoming immobile. Antidepressants are known to increase the duration of struggling.[11][12]

Experimental Protocol:

-

Apparatus: A horizontal bar from which the mouse can be suspended. The area should be visually isolated.

-

Animal Model: Mice are used for this test.[11]

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, and the other end is fixed to the suspension bar.

-

The mouse is suspended for a 6-minute period.[13]

-

The session is recorded for scoring.

-

-

Drug Administration:

-

This compound or a vehicle control is administered prior to the test.

-

-

Scoring:

-

An observer, blind to the treatment conditions, measures the total time the mouse remains immobile.

-

-

Data Analysis:

-

The duration of immobility is compared between the drug-treated and control groups. A significant reduction in immobility is interpreted as an antidepressant-like effect.[12]

-

Experimental Workflow for Behavioral Testing

Caption: A generalized workflow for conducting behavioral tests with this compound.

Neurochemical and Electrophysiological Models

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on neurotransmission.[14][15]

Experimental Protocol:

-

Animal Model: Rats are commonly used.

-

Surgical Procedure:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals.

-

-

Drug Administration:

-

After a stable baseline of neurotransmitter levels is established, this compound or vehicle is administered.

-

-

Sample Analysis:

-

Neurotransmitter concentrations (e.g., norepinephrine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.

-

Expected Outcome: Administration of this compound is expected to cause a significant increase in extracellular norepinephrine levels in the brain regions studied.

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a form of synaptic plasticity that is believed to be a cellular correlate of learning and memory. Some antidepressants have been shown to modulate LTP.[16]

Experimental Protocol:

-

Apparatus: Brain slice chamber, perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system.

-

Animal Model: Rats are typically used.[3]

-

Slice Preparation:

-

The rat is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

The hippocampus is dissected, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF.

-

-

Recording:

-

A slice is transferred to a recording chamber and continuously perfused with aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

LTP Induction:

-

After establishing a stable baseline of synaptic transmission, LTP is induced by high-frequency stimulation (HFS).

-

-

Drug Application:

-

Data Analysis:

-

The slope of the fEPSP is measured to quantify synaptic strength.

-

The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.

-

Quantitative Data:

| Condition | Drug Concentration | Effect on LTP |

| Acute Application | 10 µM (+)-Oxaprotiline | Enhanced LTP[3][4] |

| Chronic Treatment | Injected in vivo | No significant alteration of LTP[3] |

Summary of Quantitative Data

| Model | Animal | This compound Enantiomer | Dose/Concentration | Key Finding | Reference |

| DRL 72-s Schedule | Rat | (+) | 1.25-10 mg/kg i.p. | Increased reinforcement rate, decreased response rate. | [1] |

| DRL 72-s Schedule | Rat | (-) | - | No significant effect. | [1] |

| Hippocampal LTP | Rat | (+) | 10 µM (acute) | Enhanced LTP. | [3][4] |

| Hippocampal LTP | Rat | (+) | Chronic in vivo | No significant alteration of LTP. | [3] |

| Intracellular Recording | Rat | (+) and (-) | 10 µM | Small depolarization (3.5 ± 1.6 mV). | [3] |

Conclusion

The in vivo animal models described provide a robust framework for investigating the antidepressant-like properties and mechanism of action of this compound. The DRL 72-s schedule is a sensitive behavioral assay for its antidepressant-like effects, while the FST and TST serve as valuable screening tools. In vivo microdialysis and electrophysiological studies offer insights into its neurochemical and synaptic effects. The collective data from these models consistently support the role of (+)-Oxaprotiline as a selective norepinephrine reuptake inhibitor with antidepressant potential. Careful consideration of the experimental design, including the choice of animal model, dose, and route of administration, is essential for obtaining reliable and reproducible results.

References

- 1. Antidepressant-like effects of (+)-oxaprotiline on a behavioral screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Actions of this compound in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute effects of antidepressant drugs on long-term potentiation (LTP) in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of single and repeated doses of maprotiline, this compound and its enantiomers on foot-shock induced fighting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential-reinforcement-of-low-rate-schedule performance and nicotine administration: a systematic investigation of dose, dose-regimen, and schedule requirement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 8. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. youtube.com [youtube.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Oxaprotiline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaprotiline, a tetracyclic antidepressant and a metabolite of maprotiline, is primarily recognized for its potent and selective inhibition of norepinephrine reuptake.[1] While its efficacy in treating depressive disorders has been investigated, its potential as a neuroprotective agent remains a compelling area of exploration.[2] This document provides a comprehensive overview of the theoretical framework for this compound's neuroprotective effects, alongside detailed protocols for its investigation. The information presented herein is intended to guide researchers in designing and executing experiments to elucidate the neuroprotective mechanisms and therapeutic potential of this compound in the context of neurodegenerative diseases.

Hypothesized Neuroprotective Mechanisms of this compound

Based on its primary pharmacological action as a norepinephrine reuptake inhibitor and the known neuroprotective roles of norepinephrine and other antidepressants, the neuroprotective effects of this compound are likely mediated through several interconnected pathways.[3][4]

Key Hypothesized Mechanisms:

-

Upregulation of Neurotrophic Factors: Increased synaptic norepinephrine levels can stimulate the production of crucial neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF is essential for neuronal survival, differentiation, and synaptic plasticity.[5]

-

Anti-inflammatory Effects: Norepinephrine has been shown to suppress neuroinflammation by modulating the activity of microglia and astrocytes, key players in the inflammatory cascade within the central nervous system.[3]

-

Reduction of Oxidative Stress: Antidepressants have been reported to possess antioxidant properties, potentially by enhancing endogenous antioxidant defense mechanisms and reducing the production of reactive oxygen species (ROS), which are major contributors to neuronal damage in neurodegenerative diseases.[6]

-

Anti-apoptotic Signaling: By activating pro-survival signaling pathways downstream of adrenergic receptors and neurotrophic factor receptors, this compound may inhibit apoptotic cell death cascades in neurons.

Data Presentation: Framework for Quantitative Analysis

While direct quantitative data on the neuroprotective effects of this compound is not yet available in published literature, the following tables provide a structured framework for presenting data obtained from the experimental protocols outlined below.

Table 1: In Vitro Neuroprotection Assessment - Neuronal Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |

| Control (Vehicle) | - | 100 ± 5.2 | 5 ± 1.1 |

| Neurotoxin Alone | [X] | 45 ± 4.8 | 85 ± 6.3 |

| This compound + Neurotoxin | 1 | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | |

| 50 | Data to be determined | Data to be determined | |

| Positive Control + Neurotoxin | [Y] | Data to be determined | Data to be determined |

Data would be presented as mean ± standard deviation.

Table 2: In Vivo Neuroprotection Assessment - Behavioral and Histological Outcomes

| Treatment Group | Dose (mg/kg) | Behavioral Score (e.g., Morris Water Maze Latency) | Neuronal Survival (% of Control) |

| Sham (Vehicle) | - | 15 ± 3.1 s | 100 ± 7.5 |

| Disease Model (Vehicle) | - | 60 ± 8.5 s | 40 ± 9.2 |

| This compound | 5 | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | |

| 20 | Data to be determined | Data to be determined | |

| Positive Control | [Z] | Data to be determined | Data to be determined |

Data would be presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the neuroprotective effects of this compound in both in vitro and in vivo models.

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary cortical neurons (Rat or Mouse)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

This compound hydrochloride

-

L-glutamic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

This compound Pre-treatment: Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or DMSO). Dilute to final concentrations (e.g., 1, 10, 50 µM) in culture medium and add to the cells. Incubate for 24 hours.

-

Glutamate-induced Excitotoxicity: After pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 15-30 minutes in serum-free medium.[7]

-